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molecular formula C5H2Cl2N2O B022012 2-chloropyrimidine-5-carbonyl Chloride CAS No. 110099-99-5

2-chloropyrimidine-5-carbonyl Chloride

Cat. No. B022012
M. Wt: 176.99 g/mol
InChI Key: JUYQWJULYXCBAV-UHFFFAOYSA-N
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Patent
US05935966

Procedure details

The title compound was prepared by (a) treating 2-chloropyrimidine-5-carbonylchloride (Example 13, 110 mg, 0.62 mmol) with ethanol (200 mg, 4.4 mmol in 1 mL of ethyl acetate) to provide 60% of ethyl 2-chloropyrimidine-5-carboxylate, (b) reaction of ethyl 2-chloropyrimidine-5-carboxylate (70 mg, 0.37 mmol) with hydrazine (100 mg, 3 mmol) to afford 44% of ethyl 4-hydrazinopyrimidine-5-carboxylate as in Example 19, (c) reaction of ethyl 4-hydrazinopyrimidine-5-carboxylate (0.36 g, 2.0 mmol) with citraconic anhydride (0.34 g, 3.0 mmol) in analogy to Example 21 to afford 10% (0.05 g) of the title compound; m.p. 95-98° C.
[Compound]
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
70 mg
Type
reactant
Reaction Step Three
Quantity
100 mg
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClC1N=CC(C(Cl)=O)=CN=1.C(O)C.Cl[C:15]1[N:20]=[CH:19][C:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:17][N:16]=1.[NH2:26][NH2:27]>>[NH:26]([C:17]1[C:18]([C:21]([O:23][CH2:24][CH3:25])=[O:22])=[CH:19][N:20]=[CH:15][N:16]=1)[NH2:27]

Inputs

Step One
Name
( a )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
110 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)C(=O)Cl
Name
Quantity
1 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=N1)C(=O)OCC
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
70 mg
Type
reactant
Smiles
ClC1=NC=C(C=N1)C(=O)OCC
Name
Quantity
100 mg
Type
reactant
Smiles
NN

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to provide

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
N(N)C1=NC=NC=C1C(=O)OCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 44%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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